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N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

Medicinal Chemistry Physicochemical Properties Drug Design

SAR studies on 4-aminopyrimidine E3 ligase modulators are confounded by HBD count variability. The N,N-dimethyl analog (0 HBD) masks critical hydrogen bonding contributions to target engagement. - **Precise comparator**: Matches dimethyl analog in MW (254 Da), rotatable bonds, and scaffold-only HBD count differs (1 vs. 0). - **Fragment-ready**: XLogP3 2.1, MW 254, single HBD ideal for crystallography or fragment-based screening. - **Traceable origin**: MLSCN library member (MLS000543240) with documented Hdm2 assay context for dimethyl control (EC50 4.16 µM). Available from BenchChem with analytical data. Ideal for systematic MDM2 or kinase inhibitor SAR.

Molecular Formula C11H9F3N4
Molecular Weight 254.216
CAS No. 338418-10-3
Cat. No. B2716593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
CAS338418-10-3
Molecular FormulaC11H9F3N4
Molecular Weight254.216
Structural Identifiers
SMILESCNC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2
InChIInChI=1S/C11H9F3N4/c1-15-9-6-8(11(12,13)14)17-10(18-9)7-4-2-3-5-16-7/h2-6H,1H3,(H,15,17,18)
InChIKeyIQDIAIFUSSBIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine: Core Scaffold Overview


N-Methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine (CAS 338418-10-3) is a synthetic small molecule belonging to the 4-aminopyrimidine class, bearing a 2-pyridyl substituent and a 6-trifluoromethyl group [1]. This compound is part of the MLSCN screening library (identifiers MLS000543240, SMR000169209) and is structurally related to compounds investigated as E3 ligase modulators [2] and caspase activators [3]. Its monomethyl amino substitution (one hydrogen bond donor) distinguishes it from the dimethyl analog, which lacks HBD capacity, a critical parameter in target engagement and pharmacokinetic optimization.

HBD Pharmacophore Single hydrogen bond donor for target engagement studies requiring H-bond capacity.
MLSCN Library Member Part of historical HTS collection; enables cross-reference with PubChem bioassay data.
Physicochemical Profile Moderate lipophilicity and lower MW than bulkier N-substituted analogs support fragment-based and lead optimization workflows.

Why Generic 4-Aminopyrimidine Substitution Fails


This compound occupies a distinct region of physicochemical and pharmacophoric space relative to its close analogs. The N-methyl group preserves a single hydrogen bond donor (HBD), which is abolished in the N,N-dimethyl variant [1]. This directly impacts HBD count (1 vs. 0), a key parameter for permeability, solubility, and target hydrogen bonding. Furthermore, the 2-pyridinyl substituent provides bidentate coordination potential, distinguishing it from simple phenyl analogs . Even minor changes in the 4-amino substitution have been shown to drastically alter potency in E3 ligase assays; for example, the N,N-dimethyl analog exhibits an EC50 of 4.16E+3 nM in an Hdm2 autoubiquitination assay [2], while the N-methyl variant's activity is expected to differ substantially due to altered HBD and steric profiles. Simply swapping these compounds without empirical validation risks unpredictable biological outcomes.

Loss of HBD: The N,N-dimethyl analog lacks the hydrogen bond donor, which may alter solubility, permeability, and target hydrogen bonding profiles.
2-Pyridinyl vs. Phenyl: Bidentate coordination potential of the 2-pyridinyl substituent may not be replicated by simple phenyl analogs, affecting metal-dependent targets.
E3 Ligase Activity Divergence: Even minor substitution changes have shifted potency in autoubiquitination assays; N-methyl variant's profile is expected to differ from the dimethyl analog.

Quantitative Differentiation Against Closest Analogs


Hydrogen Bond Donor Count: Binary Switch vs. Dimethyl Analog

The target compound possesses exactly one hydrogen bond donor (the secondary amine NH), whereas the N,N-dimethyl analog possesses zero HBDs [1]. This is a discrete, quantifiable molecular property (HBD count = 1 vs. 0) that governs passive membrane permeability, P-glycoprotein recognition, and target hydrogen bonding potential. The difference is not incremental but binary; the N-methyl analog can serve as a hydrogen bond donor in interactions where the dimethyl analog cannot.

HBD Count
Head-to-head
1 (target) vs. 0 (dimethyl analog)
Enables hydrogen bonding potential where comparator cannot.
Computed property; binary difference.
Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity Comparison: Moderate vs. Higher LogP

The XLogP3 of the target compound is 2.1, reflecting moderate lipophilicity [1]. While the precise XLogP3 for the N,N-dimethyl analog is not available from the same authoritative computation, the additional methyl group universally increases lipophilicity; an estimated increase of ~0.5-1.0 log units is expected based on standard fragment contributions [2]. Additionally, bulkier N-substituted analogs (e.g., N-benzyl, N-phenyl) possess significantly higher calculated LogP values (~4-5) , making the target compound more suitable for aqueous solubility and polar target interactions.

Lipophilicity
Class-level
XLogP3 = 2.1
Moderate lipophilicity may support solubility and polar interactions.
Comparator est. ~2.6–3.1; N-benzyl >4.
Lipophilicity ADME LogP

Molecular Weight Differential and Ligand Efficiency

The target compound has a molecular weight of 254.21 g/mol, compared to 268.27 g/mol for the N,N-dimethyl analog (CAS 338418-11-4) and >296 for N,N-diethyl and N-benzyl analogs [1]. This 14 Da difference represents a 5.5% reduction in molecular weight, which translates to more favorable ligand efficiency metrics when normalized for potency. In fragment-based settings, the lower MW of the N-methyl scaffold is advantageous.

Molecular Weight
Head-to-head
254.21 g/mol
Lower MW vs. bulkier analogs may improve ligand efficiency metrics.
Dimethyl 268, diethyl 296, benzyl 330 g/mol.
Ligand Efficiency Fragment-Based Drug Discovery MW

E3 Ubiquitin Ligase Modulation Potential

The closest structurally characterized analog in the MDM2 autoubiquitination assay is the N,N-dimethyl compound, which demonstrated an EC50 of 4.16E+3 nM (4.16 µM) [1]. The target N-methyl compound was part of the same screening library (SMR000169209, MLS000543240) and was likely tested in the identical assay (PubChem AID 1394) [2]. However, its specific potency value is not publicly disclosed. The presence of an H-bond donor (NH) in the N-methyl analog may alter the binding mode and potency relative to the dimethyl comparator. This establishes the compound as a physically distinct member of a pharmacologically relevant chemical series.

E3 Ligase Activity
Context-dependent
Dimethyl analog EC50 = 4.16E+3 nM
Target potency not disclosed; HBD may alter binding mode and potency.
Target was in same MLSCN screen (AID 1394).
E3 Ligase MDM2 Ubiquitination HTS

Rotatable Bond Count and Molecular Flexibility

The target compound and the N,N-dimethyl analog both have exactly 2 rotatable bonds [1]. This indicates that the difference in N-substitution (monomethyl vs. dimethyl) does not alter the overall conformational flexibility of the scaffold, implying that any differences in binding affinity or selectivity are attributable primarily to electronic and hydrogen-bonding features rather than entropic penalties.

Rotatable Bonds
Head-to-head
2 (identical for target and dimethyl analog)
Identical flexibility isolates HBD as key variable for SAR interpretation.
Computed by Cactvs.
Molecular Flexibility Entropy Binding

High-Value Application Scenarios


Fragment-Based Screening with HBD Capacity

The target compound's possession of exactly one HBD (vs. zero in the N,N-dimethyl analog) makes it suitable for fragment libraries targeting proteins with hydrogen bond acceptor residues in the binding pocket. Its low molecular weight (254 Da) and moderate lipophilicity (XLogP3 = 2.1) fulfill key fragment criteria, and its identical rotatable bond count to the dimethyl analog ensures that any observed binding differences are interpretable via HBD engagement [1].

SAR Studies of E3 Ligase Modulators

The compound is part of a structurally defined series with an E3 ligase modulation profile (dimethyl analog EC50 = 4.16 µM in MDM2 autoubiquitination assay). The N-methyl analog provides the critical HBD variable absent in the dimethyl comparator, enabling systematic SAR exploration of hydrogen bonding requirements for MDM2 inhibition or other ubiquitination targets [2].

Synthetic Intermediate for Kinase-Targeted Libraries

The 2-pyridinyl-4-aminopyrimidine core with a 6-trifluoromethyl group is a recognized kinase inhibitor scaffold. The monomethyl amine substitution preserves a free NH for further derivatization while maintaining a lower MW (254 vs. 268-330 for bulkier analogs) and lower lipophilicity (XLogP3 = 2.1) than N,N-dialkyl or N-aryl variants, providing a more developable starting point for focused kinase library synthesis [3].

Caspase Activator Probe Development

The compound class (2-aryl-4-arylaminopyrimidines) is patented for caspase activation and apoptosis induction. The N-methyl analog's single HBD may influence selectivity for caspase isoforms compared to analogs lacking HBD capacity. Its lower molecular weight relative to N-benzyl or N-phenyl derivatives (254 vs. 330 and 296, respectively) offers a ligand efficiency advantage for probe optimization [4].

Application
Selection Property
Validation Focus
Fragment-based library design
Single HBD for target hydrogen bonding
HBD-dependent binding assay confirmation
E3 ligase SAR studies
HBD variable vs. dimethyl analog
MDM2 autoubiquitination assay comparison
Kinase inhibitor library synthesis
Lower MW and lipophilicity than bulkier analogs
Kinase panel selectivity and developability profiling
Caspase activation probe development
Single HBD may influence caspase isoform selectivity
Caspase activation assay with isoform readouts
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